5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a hydroxy group, and a dihydropyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as benzyloxybenzaldehyde and a pyrimidine derivative, under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and automation to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: A similar compound with a different substitution pattern and functional groups.
5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione: Another pyrimidopyrimidine derivative with distinct structural features.
Uniqueness
5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural elements
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylmethoxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C21H20N4O4/c1-24-18-16(19(26)25(2)21(24)28)17(22-20(27)23-18)14-8-10-15(11-9-14)29-12-13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3,(H2,22,23,27) |
InChI Key |
FLVWWKXXOVCSBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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